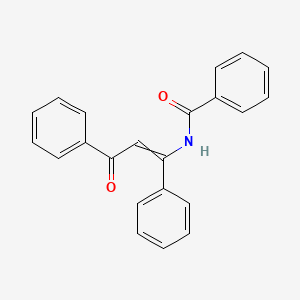
N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide is an organic compound with the molecular formula C({22})H({17})NO(_{2}) It is characterized by a benzamide group attached to a 3-oxo-1,3-diphenylprop-1-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide typically involves the condensation of benzamide with a suitable precursor such as 1,3-diphenylprop-2-en-1-one. One common method involves the use of a base catalyst like sodium hydroxide in an ethanol solution, where the reaction is carried out under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.
Substitution: Reagents like halogens (Cl(_2), Br(_2)) or nucleophiles (NH(_3), OH(^-)) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce benzyl alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other functionalized derivatives.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. Researchers investigate its efficacy and safety profiles in preclinical studies.
Industry
In the industrial sector, this compound can be used in the manufacture of specialty chemicals, dyes, and polymers. Its unique structure allows for modifications that can enhance the properties of these materials.
Mechanism of Action
The mechanism by which N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered biochemical pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)acetamide
- N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)propionamide
- N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)butyramide
Uniqueness
N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
170238-79-6 |
|---|---|
Molecular Formula |
C22H17NO2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(3-oxo-1,3-diphenylprop-1-enyl)benzamide |
InChI |
InChI=1S/C22H17NO2/c24-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)23-22(25)19-14-8-3-9-15-19/h1-16H,(H,23,25) |
InChI Key |
FITWRCMIBULMAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















